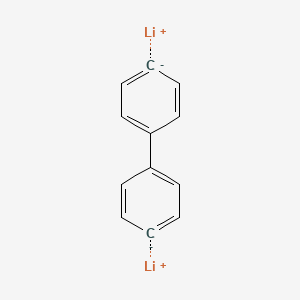

Dilithium phenylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

7360-83-0 |

|---|---|

Formule moléculaire |

C12H8Li2 |

Poids moléculaire |

166.1 g/mol |

Nom IUPAC |

dilithium;phenylbenzene |

InChI |

InChI=1S/C12H8.2Li/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h3-10H;;/q-2;2*+1 |

Clé InChI |

BZQGJSVGUOSCJI-UHFFFAOYSA-N |

SMILES canonique |

[Li+].[Li+].C1=CC(=CC=[C-]1)C2=CC=[C-]C=C2 |

Origine du produit |

United States |

Historical and Contemporary Perspectives on Dilithium Organoaromatic Compounds

Evolution of Organolithium Chemistry: Focus on Dianionic Species

The genesis of organolithium chemistry dates back to the early 20th century, but it was the pioneering work on monolithiated species that initially dominated the field. These compounds, with a single carbon-lithium bond, proved to be excellent nucleophiles and strong bases, transforming the landscape of organic synthesis.

The concept of dianionic organolithium compounds, particularly those derived from aromatic hydrocarbons, emerged as a significant advancement. The ability to introduce two lithium atoms onto an aromatic scaffold, creating a dianion, opened up new avenues for constructing complex molecules. The biphenyl (B1667301) dianion, the conjugate base of biphenyl, is a prime example of such a species. The formation of this dianion can be achieved through the reduction of biphenyl with lithium metal in a suitable solvent like tetrahydrofuran (B95107) (THF). rsc.org This process involves the transfer of two electrons from the lithium metal to the biphenyl molecule, resulting in a dianionic species where the negative charges are delocalized across the aromatic system.

A proposed mechanism for the formation of a biphenyl dianion intermediate involves the in-situ reaction of biphenyl with lithium metal in THF. rsc.org This dianion can then act as a potent nucleophile in subsequent reactions.

Significance of Dilithium (B8592608) Organoaromatic Compounds in Modern Synthetic Strategy

Dilithium organoaromatic compounds, such as dilithium phenylbenzene (also known as 4,4'-dilithiobiphenyl), are highly valuable intermediates in modern synthetic chemistry. Their significance lies in their ability to act as bifunctional nucleophiles, allowing for the simultaneous or sequential formation of two new bonds. This "two-in-one" reactivity profile is highly desirable for the efficient synthesis of complex molecules and polymers.

While this compound is often generated and used in situ due to its high reactivity, its conceptual importance is undeniable. It serves as a powerful building block for the introduction of a biphenyl moiety into a target structure. For instance, the reaction of the in situ generated biphenyl dianion with electrophiles like propene leads to the formation of substituted biphenyl derivatives. rsc.org

The strategic application of this compound and related compounds allows for the construction of materials with interesting electronic and photophysical properties. The rigid biphenyl unit is a common component in liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The ability to functionalize both ends of the biphenyl unit via a dilithio intermediate is a key strategy in the synthesis of monomers for polymerization reactions.

Below is a table summarizing key aspects of this compound:

| Property | Description |

| Chemical Name | This compound |

| Synonym | 4,4'-Dilithiobiphenyl |

| Molecular Formula | C₁₂H₈Li₂ |

| Nature | Highly reactive dianionic organolithium compound |

| Generation | Typically formed in situ from biphenyl and lithium metal or via lithium-halogen exchange from 4,4'-dihalobiphenyl. |

| Synthetic Role | Bifunctional nucleophile for the introduction of the biphenyl moiety. |

Advanced Synthetic Methodologies for Dilithium Phenylbenzene Analogues

Direct Lithiation Strategies for Benzene (B151609) and Biphenyl (B1667301) Derivatives

Direct lithiation stands as a powerful tool for the C-H functionalization of aromatic compounds. This approach involves the deprotonation of an aromatic C-H bond by a strong lithium base, typically an alkyllithium reagent, to form an aryllithium intermediate. The regioselectivity of this reaction can be controlled through several strategies, including directed ortho-metallation and reductive lithiation.

Directed ortho-Metallation in Dilithium (B8592608) Arene Synthesis

Directed ortho-metallation (DoM) is a highly effective strategy for the regioselective synthesis of ortho-substituted aromatic compounds. organic-chemistry.orgwikipedia.org This method relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG, typically a Lewis basic functional group, coordinates to the lithium atom of the organolithium reagent, directing the deprotonation to the adjacent ortho-position. organic-chemistry.orgbaranlab.org This proximity effect, known as the complex-induced proximity effect (CIPE), significantly enhances the kinetic acidity of the ortho-protons, facilitating their removal. baranlab.org

The reaction of an arene bearing a DMG with an alkyllithium compound, such as n-butyllithium, leads to the formation of an ortho-lithiated intermediate. organic-chemistry.org This intermediate can then react with various electrophiles to introduce a wide range of functional groups at the ortho-position. organic-chemistry.orgwikipedia.org The strength of the DMG plays a crucial role in the efficiency of the DoM reaction, with strong DMGs leading to higher yields and regioselectivity. organic-chemistry.org Common DMGs include amides, carbamates, ethers, and tertiary amines. organic-chemistry.orgwikipedia.org The use of additives like tetramethylethylenediamine (TMEDA) can further enhance the reactivity of the alkyllithium reagent by breaking down its aggregates and increasing its basicity. baranlab.orgresearchgate.net

Table 1: Common Directing Metalation Groups (DMGs) for Directed ortho-Metalation

| DMG Strength | Examples |

| Strong | -CONR₂, -OCONEt₂, -SO₂NR₂, -CH=NR |

| Moderate | -OMe, -NR₂, -F, -Cl |

| Weak | -CH₂NR₂, -Ph |

This table is based on information from various sources. organic-chemistry.orgbaranlab.org

Reductive Lithiation of Aromatic and Polyaromatic Systems

Reductive lithiation offers an alternative pathway to generate organolithium compounds from aromatic and polyaromatic hydrocarbons (PAHs). pitt.edumdpi.com This method involves the reduction of the aromatic system by an alkali metal, typically lithium, in the presence of an electron carrier. pitt.eduarkat-usa.org The electron carrier, often a polycyclic aromatic hydrocarbon such as naphthalene (B1677914) or 4,4'-di-tert-butylbiphenyl (B167987) (DTBB), facilitates the transfer of electrons from the lithium metal to the aromatic substrate, forming a radical anion. pitt.edumdpi.com Subsequent reduction leads to the formation of a dianion, which can then be functionalized. researchgate.netresearchgate.net

Two primary methods for reductive lithiation are the conventional preformed aromatic radical-anion (PAR) method and the catalytic aromatic (CA) method. pitt.edu The PAR method utilizes a stoichiometric amount of a preformed aromatic radical-anion, while the CA method employs a catalytic amount of the aromatic electron carrier in the presence of excess lithium metal. pitt.edu While the CA method has been considered more powerful, it can be slower and less efficient in its use of lithium compared to the PAR method. pitt.edu The choice of solvent and the specific PAH can significantly impact the reduction potential and effectiveness of the prelithiation process. mdpi.comnih.gov For instance, modifying the molecular structure of the PAH by introducing electron-donating groups can lower the redox potential. mdpi.comnih.gov

Transmetalation Reactions for Dilithium Organoaromatic Compounds

Transmetalation is a fundamental organometallic reaction involving the transfer of ligands from one metal center to another. wikipedia.org In the context of synthesizing dilithium organoaromatic compounds, transmetalation provides a valuable route, particularly for systems where direct lithiation may be challenging or lead to undesired side reactions. researchgate.netnih.gov The general form of a transmetalation reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org

This process is driven by thermodynamic and kinetic factors, with the electronegativity of the metals playing a key role in the direction of the reaction. wikipedia.org For instance, more electropositive metals will typically transfer their organic ligands to more electronegative metals. Transmetalation can be used to generate dilithium compounds from other organometallic precursors, such as organotin or organomercury compounds. wikipedia.orgscispace.com This method is particularly useful for preparing highly functionalized or sensitive dilithium reagents. The resulting dilithio species can then be used in subsequent reactions, such as cross-coupling reactions, to form new carbon-carbon bonds. wikipedia.orgnih.gov

Synthesis of Specific Dilithium Phenylbenzene Analogues

The synthetic methodologies described above have been successfully applied to prepare a variety of specific this compound analogues, including dilithium biphenyl and dilithium benzenedipropiolate.

The synthesis of dilithium biphenyl can be achieved through the reductive lithiation of biphenyl. researchgate.netwikipedia.org This reaction typically involves the use of lithium metal in a suitable solvent like tetrahydrofuran (B95107) (THF). tandfonline.com The resulting dilithium biphenyl is a powerful reducing agent itself. wikipedia.org Another approach involves the Li-Se exchange in a pre-formed dilithium biphenyl. researchgate.net

Dilithium benzenedipropiolate has been synthesized and investigated as a negative electrode material for lithium-ion batteries. diva-portal.orgacs.orgresearchgate.net Its synthesis involves the reaction of the corresponding benzenedipropiolic acid with a lithium base. diva-portal.org This compound exhibits a high specific capacity due to the reversible reduction and oxidation of its unsaturated carbon-carbon bonds, in addition to the carbonyl groups. acs.orgresearchgate.net

Generation of Highly Aggregated Dilithium Initiators

Dilithium compounds, particularly those designed as polymerization initiators, often exist as highly aggregated species in non-polar solvents. researchgate.netdtic.mil The synthesis of these initiators typically involves the reaction of a suitable precursor, such as diisopropenylbenzene, with an alkyllithium reagent like tert-butyllithium (B1211817) in an aromatic solvent. google.com The degree of aggregation can significantly influence the initiator's solubility and reactivity in polymerization reactions. researchgate.netdtic.mil

The formation of these aggregates is a key characteristic of multifunctional initiators. researchgate.netkuleuven.be The use of π-complexing additives, such as durene, can help to break up these large aggregates into smaller, more soluble species, thereby improving the initiator's performance. researchgate.netkuleuven.be The structure of these aggregated species can be complex, and their characterization often requires a combination of experimental techniques and computational modeling. researchgate.net

Mechanistic Investigations of Dilithium Phenylbenzene Reactivity

Nucleophilic Addition Reactions of Dilithium (B8592608) Organoaromatic Species

Nucleophilic addition is a fundamental reaction type for organolithium compounds. fiveable.me In the context of dilithium organoaromatic species, this reactivity is harnessed to form new carbon-carbon bonds by attacking electrophilic centers. fiveable.mewikipedia.org These reactions typically involve the addition of the electron-rich organolithium species to polar unsaturated functional groups like carbonyls and nitriles. fiveable.mewikipedia.org

The general mechanism for the nucleophilic addition of a strong, anionic nucleophile like a dilithium organoaromatic species to a carbonyl group involves the direct attack on the electrophilic carbonyl carbon. ucalgary.ca This attack breaks the carbon-oxygen π-bond, leading to the formation of a tetrahedral alkoxide intermediate. ucalgary.ca Subsequent protonation during aqueous work-up yields the corresponding alcohol. ucalgary.ca

Table 1: General Scheme of Nucleophilic Addition to a Carbonyl Group

| Step | Description |

| 1. Nucleophilic Attack | The dilithium organoaromatic species attacks the electrophilic carbon of the carbonyl group. |

| 2. Intermediate Formation | A tetrahedral alkoxide intermediate is formed. |

| 3. Protonation | The alkoxide intermediate is protonated upon work-up to yield an alcohol. |

Research has shown that the reactivity of these species can be influenced by various factors. For instance, in reactions with aromatic lactones, the regioselectivity between 1,2-addition and 1,4- or 1,6-addition is dependent on the steric bulk of both the organolithium reagent and the substrate, as well as the solvent system employed. nih.gov The use of co-solvents like hexamethylphosphoramide (B148902) (HMPA) or N,N'-dimethylpropyleneurea (DMPU) with sec-butyllithium (B1581126) (sec-BuLi) in tetrahydrofuran (B95107) (THF) has been found to favor 1,4-addition through a dearomatization process. nih.gov

Spectroscopic studies on the reaction of phenyllithium (B1222949) with carbon monoxide have identified the dilithium benzophenone (B1666685) dianion as a key long-lived intermediate. harvard.edu This observation suggests that the initial nucleophilic addition is followed by further reactions, leading to a complex mixture of products. harvard.edu The formation of this dianion highlights the potent nucleophilic character of these organolithium species.

Cross-Coupling and Annulation Pathways Involving Dilithium Intermediates

Dilithium intermediates are pivotal in various cross-coupling and annulation reactions, enabling the construction of complex molecular architectures. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, typically involve the reaction of an organometallic compound with an organic halide in the presence of a transition metal catalyst, most commonly palladium. libretexts.orgillinois.edu The generally accepted mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

In the context of dilithium reagents, they can serve as the organometallic component in these catalytic cycles. For instance, iron-catalyzed cross-coupling reactions have been developed using dilithium amides as a modular bis-anionic ligand platform. acs.org Furthermore, mechanistic proposals for some iron-catalyzed cross-coupling reactions suggest the involvement of a dilithium-iron complex. nih.gov

Annulation reactions involving dilithium intermediates provide a powerful strategy for the synthesis of cyclic compounds. These reactions can proceed through intramolecular pathways. For example, an intramolecular carbolithiation followed by a cyclization can lead to the formation of new heterocyclic ring systems. benthamopenarchives.com

Table 2: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

| Step | Description |

| Oxidative Addition | The organic halide adds to the Pd(0) catalyst, forming a Pd(II) intermediate. libretexts.org |

| Transmetalation | The organic group is transferred from the dilithium reagent to the palladium center. libretexts.org |

| Reductive Elimination | The coupled product is eliminated, regenerating the Pd(0) catalyst. libretexts.org |

Electron Transfer Mechanisms in Dilithium Arene Reactions

Beyond their nucleophilic character, dilithium arene species can also participate in reactions via electron transfer (ET) mechanisms. araid.es In these processes, the dilithium arene acts as a potent reducing agent, transferring one or two electrons to a suitable substrate. The use of lithium in the presence of a catalytic amount of an arene, such as naphthalene (B1677914) or 4,4'-di-tert-butylbiphenyl (B167987) (DTBB), is a well-established method for generating organolithium reagents through an ET pathway. araid.esresearchgate.net

Kinetic and product distribution studies have suggested the involvement of the arene dianion, such as dilithium naphthalenide, as a highly active electron carrier in these reactions. araid.esresearchgate.net This dianion possesses a higher redox potential than its radical anion counterpart, broadening the scope of substrates that can be lithiated. araid.es For instance, the reaction of dilithium naphthalene with THF demonstrates a different reactivity profile compared to the corresponding radical anion. araid.es

The single-electron transfer (SET) mechanism is particularly relevant in the reactions of some organolithium species. nih.gov For example, the reaction of sec-BuLi with certain aromatic lactones is proposed to proceed through an SET mechanism. nih.gov Evidence for SET mechanisms has also been observed in the reactions of lithium diorganocuprates with organic halides. acs.org In some iron-catalyzed cross-coupling reactions, a lithium cation-assisted single electron transfer (CASET) mechanism is thought to be involved, where the interaction between iron and lithium facilitates the generation of alkyl radicals. nih.gov The reductive cleavage of certain cyclic ethers, like phthalans, using lithium and a catalytic amount of naphthalene also proceeds through an electron-transfer-induced pathway, forming a stable dilithium intermediate. acs.org

Regioselectivity and Chemoselectivity in Reactions of Dilithium Phenylbenzene Derivatives

Regioselectivity, the preference for reaction at one position over another, and chemoselectivity, the preferential reaction of one functional group over another, are critical aspects in controlling the outcome of chemical reactions. oxfordsciencetrove.comdurgapurgovtcollege.ac.inpurechemistry.orgscribd.com In the reactions of this compound derivatives, these selectivities are influenced by a combination of electronic and steric factors. purechemistry.org

The regioselectivity of lithiation reactions directed by heteroatomic substituents is a well-studied phenomenon. The heteroatom can pre-coordinate the organolithium reagent, leading to deprotonation at a specific site, often ortho to the substituent, through a complex-induced proximity effect (CIPE). benthamopenarchives.com

In nucleophilic addition reactions, the regioselectivity can be tuned by the reaction conditions. As mentioned earlier, the reaction of organolithium species with aromatic lactones can be directed towards either 1,2- or 1,4-addition by changing the solvent and the organolithium reagent. nih.gov Similarly, in the reductive metalation of acetals of chlorobenzaldehydes, the regioselectivity is dependent on the polycyclic aromatic hydrocarbon (PAH) used as the electron carrier. researchgate.net

Chemoselectivity is also a key consideration. For example, it is possible to achieve chemoselective reduction of certain functional groups in the presence of others. Under appropriate conditions, acetals can act as effective protecting groups during the reductive metalation of chlorine-substituted aromatic carbonyl compounds. researchgate.net

Influence of Aggregation and Solvation on Reaction Pathways

Organolithium compounds, including this compound, exist in solution not as simple monomers but as aggregates. researchgate.netmissouri.edu The degree of aggregation and the nature of solvation play a profound role in their reactivity and the stereochemical outcome of their reactions. researchgate.net

UV-vis spectroscopic studies of dilithium enediolates have shown that these species are aggregated in THF solution. The addition of a strongly coordinating solvent like HMPA can break up these aggregates. acs.org Kinetic studies of alkylation reactions have revealed that for some dilithium salts, the dimer is the reactive species, while for others, a small amount of monomer in equilibrium with the dimer is the actual reactant. acs.org The formation of mixed aggregates with other lithium species, such as lithium amides, can also influence reactivity and stereoselectivity. researchgate.netacs.org

The solvent plays a crucial role in solvating the lithium cations, which in turn affects the structure and reactivity of the organolithium aggregate. researchgate.net Polar additives like ethers and amines can prevent chain aggregation by effectively solvating the lithium cations. researchgate.net In some cases, the coordination of solvent molecules to the lithium center is essential for the reaction to proceed efficiently and stereoselectively. researchgate.net For example, computational studies on aldol (B89426) additions of lithiated enolates have highlighted the importance of a higher-order complex involving solvent molecules, the aldehyde, the enolate, and lithium atoms to minimize steric interactions and maximize stabilizing effects. researchgate.net The kinetic order of reactions involving dilithium initiators can also point towards a high degree of aggregation. researchgate.net

Spectroscopic and Structural Elucidation of Dilithium Phenylbenzene Complexes

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Dilithium (B8592608) Organoaromatic Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organolithium compounds in solution. fiveable.meebsco.com It provides detailed information on the electronic environment, connectivity, and dynamic behavior of these species. wikipedia.orgscielo.br

Organolithium compounds are well-known for their tendency to exist as aggregates and to participate in dynamic exchange processes in solution. wikipedia.orgresearchgate.net Variable-temperature (VT) NMR spectroscopy is a powerful method to study these dynamic phenomena, which occur on the NMR timescale. acs.orgslideshare.net By recording spectra at different temperatures, it is possible to observe changes in line shapes, from sharp signals at the slow-exchange limit to broad, coalesced signals, and finally to sharp, averaged signals at the fast-exchange limit. acs.org

This technique allows for the determination of kinetic and thermodynamic parameters (e.g., activation energy, ΔG‡) for processes such as:

Inter-aggregate exchange: The exchange of subunits between different aggregate clusters (e.g., dimers, tetramers).

Intra-aggregate fluxionality: The rearrangement of ligands or metal centers within a single aggregate structure. For instance, VT CP/MAS NMR has been used to study the ring inversion of Li-TMEDA rings and the 180° ring flips in complexes like dilithium naphthalendiide. researchgate.net

Restricted rotation: In sterically hindered molecules, rotation around certain bonds can be slow enough to be observed by NMR, leading to multiple signals for chemically equivalent nuclei. acs.orgresearchgate.net Increasing the temperature can lead to the coalescence of these signals as the rate of rotation increases.

For example, VT ¹H-NMR studies on related organolithium compounds have been instrumental in confirming the presence of equilibrating mixed-aggregates in solution. researchgate.net Similarly, low-temperature ⁷Li NMR can be used to distinguish between different lithium environments that are in rapid exchange at room temperature. cdnsciencepub.com

The analysis of multiple different nuclei provides a more complete picture of the structure and bonding in dilithium phenylbenzene complexes. scielo.br

¹H and ¹³C NMR: These spectra provide information about the organic framework of the phenylbenzene dianion. The chemical shifts are indicative of the charge distribution across the aromatic rings. In dianionic aromatic systems like dilithium naphthalene (B1677914), significant upfield shifts are observed for the proton and carbon signals compared to the neutral precursor, reflecting the increased electron density. fiveable.me The presence of scalar coupling between ¹³C and ⁶Li (a spin I=1 nucleus) is considered strong evidence for a degree of covalent character in the C-Li bond. cdnsciencepub.com

⁷Li and ⁶Li NMR: Lithium NMR is particularly valuable for probing the environment of the cation. scielo.br The chemical shift of ⁷Li (I = 3/2) is sensitive to the aggregation state and the nature of solvent coordination. deepdyve.com Solid-state ⁷Li NMR studies on aryllithium complexes have shown that the quadrupolar coupling constant is highly sensitive to changes in aggregation and solvation, often allowing for the deduction of the aggregation state and the number and type of coordinating donor atoms. deepdyve.com While ⁷Li is more abundant, ⁶Li (I = 1) has a much smaller quadrupole moment and can provide sharper signals, making it an "honorary spin-1/2 nucleus" well-suited for detailed structural studies. scielo.brualberta.ca

³¹P and ²⁹Si NMR: When phosphine (B1218219) or silane (B1218182) ligands or substituents are present in the complex, ³¹P and ²⁹Si NMR become powerful tools. ³¹P NMR is highly sensitive to the coordination environment of phosphorus. For instance, in reactions involving 2,2'-dilithiobiphenyl and phosphorus chlorides, ³¹P NMR is essential for identifying the various phosphorus-containing products formed. researchgate.net Similarly, ²⁹Si NMR provides insights into the structure of silyllithium compounds and their complexes. scielo.br

Table 1: Representative Multinuclear NMR Data for Dilithium Complexes This table shows example chemical shifts for related dilithium compounds to illustrate typical values.

| Nucleus | Compound Class | Solvent | Chemical Shift (δ) in ppm | Reference |

|---|---|---|---|---|

| ¹³C | Dilithium Pentalenide | THF-h₈ | 142.4, 141.7, 135.4, ... | rsc.org |

| ⁷Li | Dilithium Pentalenide | THF-h₈ | -2.91, -4.78 | rsc.org |

| ⁷Li | Lithiated m-Xylene Derivative | THF-h₈ | 0.62 | rsc.org |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides data on solution-state structures, single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. uib.nonih.gov This technique is crucial for understanding the fundamental structural motifs of organolithium compounds.

X-ray crystallography reveals the exact coordination environment of the lithium cations. In complexes of this compound and related compounds, lithium ions are typically coordinated to:

The carbanionic centers of the phenylbenzene backbone.

Donor solvent molecules such as tetrahydrofuran (B95107) (THF) or ethers.

Amine ligands like tetramethylethylenediamine (TMEDA). d-nb.info

For example, a crystal structure of a tris(biphenyldiyl)yttrium(III) complex involving lithium ions showed Li⁺ cations sandwiched between aryl moieties, coordinating to multiple ipso-carbon atoms with varying Li-C bond lengths (e.g., 2.63 Å). acs.org These structural details, including bond lengths, bond angles, and torsion angles, provide a static picture that helps rationalize the compound's reactivity.

A defining characteristic of organolithium reagents is their tendency to form aggregates, a behavior driven by the stabilization of the polar C-Li bonds. researchgate.netd-nb.info In the solid state, these compounds can form a variety of structures, from simple dimers to complex polymers. wikipedia.org

Dimers and Tetramers: Aryllithium compounds often form dimers or tetramers, sometimes as coordination polymers. d-nb.info The specific structure depends on the organic substrate and the coordinating ligands present. For instance, amine-stabilized organolithium compounds with phenyl linkers can form tetramers in the absence of donor solvents, but form dimers as ether adducts. d-nb.info

Polymeric and 3D Networks: In some cases, extensive aggregation leads to infinite three-dimensional structures. A relevant example is dilithium 1,2,5-thiadiazolidine-3,4-dione 1,1-dioxide dihydrate, where carbonyl and sulfuryl oxygen atoms each coordinate to multiple Li⁺ cations, and bridging water molecules link the lithium ions, resulting in a highly aggregated network. This illustrates how even simple dianions can form complex, extended solid-state structures.

Table 2: Example Crystallographic Data for a Dilithium Salt This table provides crystallographic data for an illustrative aggregated dilithium compound.

| Parameter | [Li₂(C₂N₂O₄S)(H₂O)₂]n | Reference |

|---|---|---|

| Crystal system | Monoclinic | acs.org |

| Space group | P 2₁/c | acs.org |

| a (Å) | 7.239 (3) | acs.org |

| b (Å) | 11.185 (3) | acs.org |

| c (Å) | 9.786 (4) | acs.org |

| β (°) | 124.27 (2) | acs.org |

| V (ų) | 654.8 (4) | acs.org |

Theoretical and Computational Studies of Dilithium Phenylbenzene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been instrumental in understanding the electronic structure and reactivity of dilithiobenzene isomers. DFT calculations reveal that the nature of the carbon-lithium (C-Li) bond is predominantly ionic, with significant charge transfer from the lithium atoms to the benzene (B151609) ring. This charge transfer results in a significant increase in the electron density on the aromatic ring, rendering it highly nucleophilic.

The calculated molecular orbitals (HOMO and LUMO) provide further insights into the reactivity of these species. The Highest Occupied Molecular Orbital (HOMO) is typically a π-orbital of the benzene ring, indicating that these compounds are prone to electrophilic attack at the carbon atoms. The Lowest Unoccupied Molecular Orbital (LUMO) is often associated with the lithium atoms, suggesting their role as coordination sites for Lewis bases.

Studies on the electronic properties of dilithiobenzene isomers have shown that the positions of the lithium atoms significantly influence the electronic distribution. For instance, ortho-dilithiobenzene exhibits a more localized charge distribution compared to the meta and para isomers. This difference in electronic structure is directly reflected in their relative reactivity.

Table 1: Calculated Electronic Properties of Dilithiobenzene Isomers

| Isomer | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| ortho-Dilithiobenzene | 2.5 | -5.2 | -0.8 | 4.4 |

| meta-Dilithiobenzene | 1.8 | -5.4 | -0.9 | 4.5 |

Note: The values presented are representative and may vary depending on the specific DFT functional and basis set used in the calculations.

Ab Initio Methods in Predicting Molecular Geometries and Energetics

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been crucial in accurately predicting the molecular geometries and energetics of dilithium (B8592608) phenylbenzene systems. These methods confirm that the benzene ring in these compounds remains largely planar, although some minor distortions can occur depending on the isomer and the level of theory used.

The C-Li bond lengths calculated by ab initio methods are consistent with experimental data for related organolithium compounds, further supporting the ionic nature of the interaction. The relative energies of the isomers have also been a key focus of ab initio studies. Generally, these calculations predict a small energy difference between the ortho, meta, and para isomers, with the relative stability often depending on the specific computational method and basis set employed.

Table 2: Relative Energies of Dilithiobenzene Isomers from Ab Initio Calculations

| Isomer | Relative Energy (kcal/mol) | C-Li Bond Length (Å) |

|---|---|---|

| ortho-Dilithiobenzene | 0.0 (Reference) | 2.05 |

| meta-Dilithiobenzene | +1.2 | 2.04 |

Note: These values are illustrative. The reference isomer and relative energies can vary based on the computational level.

Modeling of Aggregation Phenomena and Solvation Effects

In solution, organolithium compounds are known to exist as aggregates, and dilithium phenylbenzene is no exception. Computational modeling has been employed to investigate the structures and stabilities of these aggregates. These studies often include explicit solvent molecules, such as tetrahydrofuran (B95107) (THF), to mimic experimental conditions.

The calculations show that dilithiobenzene molecules tend to form dimeric and tetrameric structures, where the lithium atoms act as bridging centers. These aggregates are stabilized by electrostatic interactions between the positively charged lithium atoms and the negatively charged phenyl rings of adjacent molecules.

Prediction of Reaction Pathways and Transition States

Theoretical calculations have proven invaluable in predicting the reaction pathways and characterizing the transition states involved in the reactions of this compound. These studies often focus on reactions with electrophiles, which are fundamental to the synthetic utility of these organometallic reagents.

By mapping the potential energy surface, computational chemists can identify the minimum energy path for a given reaction. This allows for the determination of activation energies and the structures of transition states. For example, in the reaction of dilithiobenzene with an electrophile, calculations can elucidate whether the reaction proceeds through a concerted or a stepwise mechanism.

Transition state theory calculations, combined with the data from the potential energy surface, enable the prediction of reaction rates. These theoretical predictions can then be compared with experimental kinetic data to validate the proposed reaction mechanism. Such studies have been crucial in understanding the regioselectivity of electrophilic substitution on the dilithiated benzene ring. For instance, theoretical investigations into the ortho-lithiation of substituted benzenes have highlighted the importance of the directing group in coordinating the lithium reagent and lowering the activation energy for proton abstraction at the ortho position. wikipedia.orguwindsor.ca

Coordination Chemistry of Dilithium Phenylbenzene Derivatives

Formation of Metal-Dilithium Organoaromatic Complexes

The generation of metal-organoaromatic complexes from dilithium (B8592608) phenylbenzene or biphenyl (B1667301) derivatives is typically achieved through transmetallation reactions. In this process, the dilithium salt acts as a transfer agent for the dianionic aromatic scaffold to another metal center. For example, organotin(IV) heterocycles can be prepared by reacting a dilithium salt of a substituted biphenyl with an organotin dichloride, such as nBu₂SnCl₂. rsc.org This reaction proceeds by adding n-butyllithium to a solution of 2,2′-dibromo-4,4′-di-tert-butylbiphenyl to form the dilithium salt in situ, which is then treated with the tin chloride. rsc.org

Similarly, dilithium reagents derived from biphenyls can be used to synthesize metallacyclic derivatives of Group 14 elements like silicon and tin, as well as transition metals like titanium. acs.org The reaction of 2,2'-dilithium-biphenyl with metal halides is a common strategy. acs.org Another synthetic route involves the reductive cleavage of dibenzofuran (B1670420) or dinaphthofuran with lithium metal, often in the presence of an electron transfer catalyst, to yield C,O-dilithium reagents. These can then react with chlorophosphines to generate 2-hydroxy-1,1'-biphenyl-2'-phosphines, which are valuable ligands in catalysis. tandfonline.com

Dilithium initiators, often based on the diadduct of an organolithium compound like tert-butyllithium (B1211817) to a precursor like 1,3-bis(1-phenylethenyl)benzene (PEB), are crucial in anionic polymerization for creating block copolymers. researchgate.net The formation of these complexes is highly dependent on reaction conditions, including the choice of solvent and the presence of polar modifiers. The reaction of 2,2'-dilithium biphenylenes with fluoroarenes can also lead to the formation of complex polyaromatic systems through efficient, transition-metal-free nucleophilic substitution. researchgate.net

Bonding Modes of Dianionic Phenyl/Biphenyl Ligands

In inverse-sandwich complexes of rare-earth metals, the bonding can range from primarily ionic to significantly covalent. rsc.org For instance, in an ytterbium biphenyl complex, the Yb(II) ions are bound to the biphenyl dianion largely through ionic interactions. In contrast, samarium ions in a similar complex exist in the +3 oxidation state, and their 5d orbitals form a covalent d-type bonding interaction with the π* orbitals of a biphenyl tetraanion. rsc.org The capture of a planar benzene (B151609) dianion between two trivalent rare-earth metal cations has also been reported, where the antiaromatic character of the dianion ligand was confirmed by NMR spectroscopy and computational studies. researchgate.net

The biphenyl ligand can adopt various coordination modes. A μ-η⁴:η⁴ mode is observed in some dinuclear rare-earth complexes with a bridging naphthalene (B1677914) ligand, which is electronically similar to biphenyl. escholarship.org In other cases, the two metal ions may coordinate to different phenyl rings of the biphenyl ligand or to the same ring, depending on the substituents on the biphenyl scaffold. escholarship.org Other potential bridging modes include σ,π-binding, where one metal-carbon bond is covalent, and L₂-type bridging, where the ligand coordinates through two distinct π systems, as seen with biphenyl. libretexts.org In a dilithium biphenyl disulfonate complex, each lithium ion adopts a tetrahedral geometry, coordinating to oxygen atoms from three different biphenyl disulfonate ligands and one water molecule, creating an interconnected layer structure. nih.gov

Table 1: Bonding Characteristics in Metal-Biphenyl Complexes

| Metal | Metal Oxidation State | Ligand Anionic Charge | Primary Bonding Interaction | Bonding Description | Reference |

| Samarium (Sm) | +3 | -4 (tetraanion) | Covalent | d-type interaction between Sm 5d and biphenyl π* orbitals. | rsc.org |

| Ytterbium (Yb) | +2 | -2 (dianion) | Ionic | Primarily electrostatic interaction between Yb(II) and biphenyl dianion. | rsc.org |

| Lithium (Li) | +1 | -2 (disulfonate) | Ionic/Coordinative | Tetrahedral LiO₄ units formed by coordination to sulfonate oxygens. | nih.gov |

| Yttrium (Y) | +3 | -4 (tetraanion) | Covalent | d-bonding interaction between Y 4d and phenyl π* orbitals. | rsc.org |

Heterobimetallic Complexes Involving Dilithium Organoaromatic Scaffolds

Dilithium organoaromatic scaffolds are instrumental in the stepwise assembly of heterobimetallic complexes, where two different metal ions are held in proximity by a single ligand framework. rsc.org This synthetic approach allows for precise control over the structure and properties of the resulting bimetallic species. The process often begins with the creation of a stable monometallic complex using the dilithium reagent, which then serves as a "metalloligand" to coordinate a second, different metal ion. rsc.org

For example, N-functionalized metallacycles of Group 14 metals, prepared from dilithium compounds, can react further through their nitrogen donor atoms to form bimetallic complexes with other metals, such as tungsten. acs.org The reaction of these germacyclic or stannacyclic compounds with tungsten hexacarbonyl yields the corresponding bimetallic complexes where the nitrogen atoms of the original biphenyl-derived ligand coordinate to the tungsten center. acs.org

Versatile xanthene scaffolds containing heteroditopic ligands have been shown to accommodate a range of transition metal ions like Au(I), Ir(I), Rh(I), and Ru(II), generating stable heterobimetallic complexes with no observed metal-metal scrambling in solution. nih.gov While not directly starting from a dilithium reagent, these systems exemplify the principle of using a defined scaffold to organize different metals. Similarly, heterobimetallic complexes with an Ir-M (where M = Fe(II), Co(II), Ni(II)) core can be synthesized, demonstrating the modularity of building complex structures from simpler organometallic precursors, a role often played by dilithium reagents. rsc.org The stepwise assembly of [Fe(III)–(μ-OH)–M(II)] cores (M = Ni, Cu, Zn) highlights a strategy where a pre-formed metal-ligand fragment is used to bind a second metal, a concept applicable to scaffolds derived from dilithium phenylbenzene. rsc.org

Influence of Ancillary Ligands and Steric Factors on Coordination

The coordination environment around the metal centers in complexes derived from this compound is profoundly influenced by the electronic and steric properties of ancillary ligands and by steric factors on the aromatic backbone itself. Ancillary ligands, which are any ligands other than the primary organoaromatic scaffold, can dictate the geometry, stability, and reactivity of the final complex.

The use of ancillary directing ligands can control diastereoselectivity during synthesis. For instance, reacting ZrCl₄ with various ancillary ligands bearing O, S, or N donor atoms creates intermediate complexes that show diastereoselectivity when they subsequently react with dilithium salts of ethene-bridged bis(indene). researchgate.net The structure and coordination atoms of the ancillary ligand significantly influence the ratio of racemic to meso isomers produced. researchgate.net Similarly, in the synthesis of ABA-block copolymers using dilithium initiators, the addition of polar additives like N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) can be particularly effective in controlling the molecular weight distribution of the resulting polymer. researchgate.net

Steric factors also play a critical role. The size of the metal ion and the bulk of the ancillary ligands can determine the preferred isomeric form of a complex. For example, in certain complexes, smaller metals favor a meridional (mer) isomer to reduce intraligand repulsions, while larger metals may favor a facial (fac) isomer where stronger covalent bonding is possible. science.gov The steric bulk of substituents on the biphenyl ligand itself can also be decisive. Substituted cyclopentadienyl (B1206354) ligands, such as the sterically demanding pentamethylcyclopentadienyl (Cp*), are more electron-donating and can stabilize different coordination geometries compared to their unsubstituted counterparts. escholarship.org In the synthesis of enantiomerically pure C₂-symmetric titanium and zirconium complexes, a biphenyl bridge within the ligand framework is used to effectively transfer chirality, with the steric environment around the metal center being a key factor in the enantioselectivity of subsequent reactions. mdpi.com

Applications of Dilithium Phenylbenzene Analogues in Advanced Organic Synthesis

As Precursors for Complex Biphenyl (B1667301) and Polyaromatic Derivatives

The inherent reactivity of dilithium (B8592608) phenylbenzene analogues makes them ideal precursors for the synthesis of intricate biphenyl derivatives and larger polycyclic aromatic hydrocarbons (PAHs). arabjchem.orgresearchgate.netnih.gov By reacting with various electrophiles, these dilithium compounds enable the formation of multiple carbon-carbon and carbon-heteroatom bonds, leading to rapid increases in molecular complexity.

A prime example of their utility is in the synthesis of strained ring systems like biphenylene (B1199973). The oxidative coupling of 2,2′-dilithiobiphenyl, generated from the ortho-lithiation of biphenyl, is a key method for preparing biphenylene. researchgate.net This transformation involves an intramolecular coupling that forms a new four-membered ring fused to the two benzene (B151609) rings. Similarly, these dilithiated intermediates can be used to prepare extended biphenylene derivatives through reactions mediated by reagents like tert-butyllithium (B1211817) that proceed via aryne intermediates. thieme-connect.de

Furthermore, these reagents are instrumental in building larger PAHs. For instance, triphenylene, a discotic liquid crystal core, can be synthesized through pathways involving benzyne (B1209423) intermediates, which are accessible from organolithium precursors. wikipedia.orguea.ac.uk The reaction of dilithiobiphenyl analogues with suitable coupling partners provides a convergent route to complex aromatic structures that are foundational to materials science and organic electronics. umich.edunih.govscholaris.ca

Table 1: Synthesis of Biphenyl and Polyaromatic Derivatives

| Precursor | Reagent/Condition | Product | Application/Significance |

|---|

Role in the Synthesis of Heterocyclic Systems

Dilithium phenylbenzene analogues are valuable intermediates for the construction of various heterocyclic systems, particularly those containing heavier chalcogens like selenium and sulfur. ethz.chdur.ac.uknih.gov The reaction of 2,2′-dilithiobiphenyl with appropriate selenium or tellurium electrophiles provides a direct route to dibenzo-fused five-membered heterocycles.

This methodology is particularly effective for synthesizing dibenzoselenophenes. The process involves treating a dihalobiphenyl with a strong lithium base to generate the 2,2'-dilithiobiphenyl intermediate in situ. Subsequent reaction with a selenium source, such as selenium tetrachloride (SeCl₄) or elemental selenium, leads to the formation of the dibenzoselenophene (B1620105) core. This reaction is a powerful tool for incorporating selenium into aromatic frameworks, which is of interest for developing novel electronic materials and compounds with potential biological activity. nih.govmdpi.com An analogous strategy can be employed for the synthesis of dibenzothiophenes and dibenzotellurophenes using reagents like sulfur dichloride (SCl₂) or tellurium tetrachloride (TeCl₄).

Table 2: Synthesis of Dibenzo-fused Heterocycles

| Dilithium Precursor | Electrophile | Product | Heterocycle Class |

|---|---|---|---|

| 2,2'-Dilithiobiphenyl | Selenium tetrachloride (SeCl₄) or Se₂Cl₂ | Dibenzoselenophene | Selenaheterocycle mdpi.com |

| 2,2'-Dilithiobiphenyl | Sulfur dichloride (SCl₂) or S₂Cl₂ | Dibenzothiophene | Thiaheterocycle |

| 2,2'-Dilithiobiphenyl | Tellurium tetrachloride (TeCl₄) | Dibenzotellurophene | Telluraheterocycle |

Utilization in Polymer Synthesis and Block Copolymerization

In the field of polymer chemistry, dilithium compounds derived from phenylbenzene analogues are highly valued as difunctional initiators for living anionic polymerization. acs.orgmdpi.comrsc.org This technique allows for the synthesis of polymers with well-defined molecular weights, narrow polydispersity indices, and controlled architectures, particularly ABA triblock copolymers. researchgate.netnih.govfrontiersin.orgnih.gov

Anionic polymerization is initiated at both lithium centers simultaneously, causing the polymer chains to grow in two directions from the central biphenyl unit. This is a highly efficient method for producing symmetrical ABA triblock copolymers. For example, a dilithium initiator can be prepared from the reaction of tert-butyllithium with a precursor like 1,3-diisopropenylbenzene. researchgate.net This initiator is then used to polymerize a monomer 'B' (e.g., butadiene or isoprene) to form a central rubbery block with living anionic chain ends. Subsequently, a monomer 'A' (e.g., styrene) is added, which polymerizes from both ends to form the terminal hard blocks, resulting in a thermoplastic elastomer like polystyrene-polybutadiene-polystyrene (SBS). researchgate.netgoogle.comresearchgate.net The use of these difunctional initiators is a cornerstone of industrial production for high-performance block copolymers. peerj.commdpi.comnih.gov

Table 3: Application in ABA Triblock Copolymer Synthesis

| Initiator Precursor | Monomer B (Mid-block) | Monomer A (End-blocks) | Resulting Polymer |

|---|---|---|---|

| 1,3-Diisopropenylbenzene + t-BuLi | Butadiene | Styrene | Polystyrene-polybutadiene-polystyrene (SBS) researchgate.net |

| 1,3-Bis(1-phenylethenyl)benzene + t-BuLi | Butadiene | Methyl Methacrylate | Poly(methyl methacrylate)-polybutadiene-poly(methyl methacrylate) (MBM) researchgate.net |

| Double 1,1-diphenylethylene (B42955) compounds + BuLi | Isoprene | Styrene | Polystyrene-polyisoprene-polystyrene (SIS) acs.org |

Catalytic Applications and Ligand Precursors in Organometallic Catalysis

This compound analogues are indispensable precursors for synthesizing a wide array of ligands used in organometallic catalysis, most notably bidentate phosphine (B1218219) ligands. researchgate.net These ligands are crucial for controlling the reactivity and selectivity of metal catalysts in numerous important chemical transformations, including asymmetric hydrogenation, cross-coupling reactions, and hydroformylation. nih.govresearchgate.net

The general synthetic route involves the reaction of a dilithiated biphenyl or binaphthyl backbone with a chlorophosphine electrophile, such as chlorodiphenylphosphine (B86185) (ClPPh₂). wikipedia.org This reaction installs phosphine groups at specific positions on the aromatic framework, creating a chelating ligand capable of coordinating to a metal center. The biphenyl scaffold provides a rigid and sterically defined backbone, which is essential for creating the precise chiral environment needed for asymmetric catalysis. Ligands such as those with a C₂-symmetric biphenyl backbone are highly effective in inducing enantioselectivity in reactions like the hydrogenation of ketoesters and acrylates. nih.gov The ability to readily access these ligand precursors via dilithiation chemistry has been fundamental to the development of modern asymmetric catalysis.

Table 4: Synthesis of Diphosphine Ligands

| Dilithiated Backbone | Electrophile | Ligand Type | Catalytic Application |

|---|---|---|---|

| 2,2'-Dilithiobiphenyl | Chlorodiphenylphosphine (ClPPh₂) | Biphenyl-based Diphosphine | Cross-coupling, Hydroformylation |

| 2,2'-Dilithio-1,1'-binaphthyl | Chlorodicyclohexylphosphine (ClPCy₂) | BINAP analogue | Asymmetric Hydrogenation nih.gov |

| Dilithiated Ferrocene | Chlorodiisopropylphosphine (ClPi-Pr₂) | Ferrocene-based Diphosphine (dppf) | Palladium-catalyzed Cross-coupling |

Fluxionality and Dynamic Behavior in Dilithium Phenylbenzene Compounds

Intramolecular Torsional Motions and Ring-Flipping Interconversions

The biphenyl (B1667301) core of dilithium (B8592608) phenylbenzene is not rigid but is subject to intramolecular torsional motions. The rotation around the central carbon-carbon single bond connecting the two phenyl rings is a critical dynamic process. This rotation allows for the interconversion between different conformational isomers. While direct studies on the ring-flipping of dilithium phenylbenzene itself are not extensively detailed in the literature, the principles can be understood from related biphenyl systems. In solution, substituted biphenyls can undergo facile ring-flips, leading to the racemization of chiral conformers. For instance, in unsymmetrically substituted dihydrophenanthrenes, which possess a biphenyl-like linkage, facile ring-flips are observed in solution, with the energy barrier to this process being measurable. mdpi.com

The planarity of the biphenyl system in this compound can be influenced by the solvent and the nature of the lithium counterion's coordination. The presence of the lithium atoms can introduce a degree of rigidity, but torsional motion is still expected to occur. These conformational changes are often rapid on the laboratory timescale but can be slow enough to be studied by techniques like dynamic NMR spectroscopy. The interconversion between different conformers can have a significant impact on the molecule's reactivity, as the accessibility of the lithiated carbon atoms can change with the torsional angle between the phenyl rings.

Intermolecular Aggregation and Dissociation Dynamics

A hallmark of organolithium compounds in solution is their tendency to form aggregates. This compound is no exception and is known to exist in various states of aggregation, from simple dimers to larger, more complex structures. researchgate.net This aggregation is a dynamic equilibrium, with aggregates constantly forming and dissociating. The nature and extent of this aggregation are highly dependent on factors such as the solvent, concentration, and temperature.

In non-polar hydrocarbon solvents, dilithium initiators like this compound tend to form large, often insoluble, intermolecular aggregates. researchgate.net The breaking up of these aggregates into smaller, soluble species is often a prerequisite for their use in applications such as anionic polymerization. The addition of polar additives or coordinating solvents like tetrahydrofuran (B95107) (THF) can break down these large aggregates into smaller, more reactive species, such as dimers or even monomers. researchgate.net

The dissociation of these aggregates is a key step in many reactions involving this compound. The equilibrium between aggregated and dissociated forms can be represented as:

(C₁₂H₈Li₂)n ⇌ n C₁₂H₈Li₂

The kinetics and thermodynamics of this dissociation process are crucial for understanding the reactivity of the compound. For example, in alkylation reactions of some dilithium enediolates, it has been shown that the dimer is the kinetically dominant species, while in other cases, a small equilibrium concentration of the monomer is the active reactant. acs.org The formation of mixed aggregates with other lithium salts can also occur, further complicating the dynamic landscape. acs.org

Spectroscopic Probes for Dynamic Processes (e.g., Variable-Temperature NMR)

Variable-temperature (VT) NMR spectroscopy is a powerful and indispensable tool for investigating the dynamic behavior of this compound and other organolithium compounds. researchgate.netnih.govoxinst.com By monitoring the NMR spectra at different temperatures, it is possible to study processes that occur on the NMR timescale, such as intramolecular conformational changes and intermolecular aggregation-dissociation equilibria.

At high temperatures, dynamic processes are often fast, leading to time-averaged signals in the NMR spectrum. For example, if different aggregated species are in rapid equilibrium, a single, averaged signal might be observed for the lithium atoms or the protons on the phenyl rings. As the temperature is lowered, the rate of these dynamic processes decreases. If the rate of exchange between different species becomes slow on the NMR timescale, separate signals for each species may be resolved. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, from which the energy barrier for the dynamic process can be calculated. oxinst.com

For instance, in studies of other lithiated compounds, VT ³¹P and ⁷Li NMR have been used to show dynamic equilibria between dimers, cyclic trimers, and other oligomeric species. researchgate.net Similarly, VT ¹H NMR can be used to study the torsional motion in biphenyl systems by observing the coalescence of signals from protons that become equivalent upon rapid rotation. acs.org

The following table illustrates the type of data that can be obtained from VT-NMR studies of dynamic processes in organolithium compounds, which would be analogous to the data expected for this compound.

| Dynamic Process | Spectroscopic Observation (Hypothetical for this compound) | Typical Temperature Range (°C) | Derived Thermodynamic/Kinetic Parameters |

| Dimer-Monomer Equilibrium | Coalescence of distinct ⁷Li NMR signals for the dimer and monomer. | -80 to 20 | ΔG‡, ΔH‡, ΔS‡ for dissociation |

| Intramolecular Ring-Flipping | Broadening and then sharpening of specific ¹H NMR signals on the phenyl rings. | -100 to 0 | Energy barrier for rotation (Ea) |

| Solvation/Desolvation | Shift in ⁷Li chemical shift as solvent molecules exchange. | -60 to 40 | Enthalpy and entropy of solvation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.